3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO. It is a member of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-Bromo-5-fluorobenzyl bromide with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde .
Scientific Research Applications
3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the bromine and fluorine substituents.
2-Bromo-5-fluorobenzyl bromide: A precursor in the synthesis of 3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol.
Fluorobenzyl derivatives: Compounds with similar fluorine substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H13BrFNO |
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Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(13)5-8(10)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChI Key |
CEHCNSUDCRSDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=C(C=CC(=C2)F)Br)O |
Origin of Product |
United States |
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